molecular formula C15H14O2 B15489212 Oxirane, 2-(4-methoxyphenyl)-3-phenyl- CAS No. 5814-81-3

Oxirane, 2-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B15489212
CAS No.: 5814-81-3
M. Wt: 226.27 g/mol
InChI Key: ZKZNUVVMVYSOFM-UHFFFAOYSA-N
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Description

Oxirane (epoxide) derivatives are critical intermediates in organic synthesis and pharmaceutical applications. The compound "Oxirane, 2-(4-methoxyphenyl)-3-phenyl-" features a 1,2-epoxide ring substituted at positions 2 and 3 with 4-methoxyphenyl and phenyl groups, respectively. Its stereochemistry and substituent arrangement significantly influence its reactivity and biological activity.

Properties

CAS No.

5814-81-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-phenyloxirane

InChI

InChI=1S/C15H14O2/c1-16-13-9-7-12(8-10-13)15-14(17-15)11-5-3-2-4-6-11/h2-10,14-15H,1H3

InChI Key

ZKZNUVVMVYSOFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the oxirane ring dictate electronic, steric, and stereochemical properties. Key analogs include:

Compound Name Substituents Key Features Reference
(2R,3R)-2-(4-methoxyphenyl)-2-methyl-3-phenyl-3-(trifluoromethyl)oxirane (27c) 4-MeO-Ph, Ph, CF₃, Me Spirocyclic structure; trifluoromethyl enhances lipophilicity
trans-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane (CAS 14985-27-4) 4-MeO-Ph, 4-NO₂-Ph Electron-withdrawing nitro group increases reactivity
2-(4-Methoxyphenyl)-3-methyloxirane (Epoxyanethole) 4-MeO-Ph, Me Methyl group reduces steric hindrance
2-(4-Methoxyphenyl)-3-(thiophen-2-yl)oxirane (16) 4-MeO-Ph, thiophene Heterocyclic thiophene modifies electronic profile

Key Observations:

  • Electron-withdrawing groups (e.g., NO₂, CF₃): Increase electrophilicity of the epoxide ring, enhancing reactivity in nucleophilic ring-opening reactions .
  • Electron-donating groups (e.g., OMe): Stabilize the epoxide but reduce reactivity toward electrophiles .
  • Steric effects: Bulky substituents (e.g., trifluoromethyl) can hinder reactions at the epoxide center .

Physical and Chemical Properties

NMR Data Highlights:

  • Compound 15 (4-((2R,3R)-3-(4-MeO-Ph)oxiran-2-yl)benzonitrile):
    • ¹H NMR: δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (d, J = 2.0 Hz, 1H, CH), 3.82 (s, 3H, OMe) .
    • Methoxy protons resonate upfield (~3.8 ppm), while nitrile groups are inferred via ¹³C NMR (~118 ppm).
  • Compound 27c (trifluoromethyl derivative):
    • ¹H NMR: δ 7.45–7.30 (m, 5H, Ph), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 3.79 (s, 3H, OMe) .
    • CF₃ groups cause deshielding of adjacent protons.

Thermal Stability:

  • Trifluoromethyl and nitro substituents enhance thermal stability due to strong C-F and C-NO₂ bonds .

Stereochemical Considerations

  • Cis vs. Trans Isomers: Compound 15 exists as a cis isomer (white solid) and trans isomer (oil), demonstrating the impact of stereochemistry on physical state . trans-2-(4-MeO-Ph)-3-(4-NO₂-Ph)oxirane (CAS 14985-27-4) is favored in intramolecular cyclization due to reduced steric clash .

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